molecular formula C6H8N4O2 B12999342 Methyl 6-hydrazinylpyridazine-3-carboxylate

Methyl 6-hydrazinylpyridazine-3-carboxylate

Cat. No.: B12999342
M. Wt: 168.15 g/mol
InChI Key: UVYGRBCAWQVSSN-UHFFFAOYSA-N
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Description

Methyl 6-hydrazinylpyridazine-3-carboxylate (CAS 1234616-16-0) is a high-purity chemical intermediate with the molecular formula C6H8N4O2 and a molecular weight of 168.15 . This compound features a pyridazine ring, a reactive hydrazine moiety, and an ester group, making it a versatile building block for synthesizing more complex heterocyclic structures in medicinal and agrochemical research . The reactive hydrazinyl group is particularly valuable for constructing pyridazine-based scaffolds and can serve as a key precursor in the development of novel active ingredients . For researcher convenience, this compound is also commercially available as a stable dihydrochloride salt (CAS 1788044-11-0) . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storage at room temperature in an inert atmosphere for the salt form .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 6-hydrazinylpyridazine-3-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5(8-7)10-9-4/h2-3H,7H2,1H3,(H,8,10)

InChI Key

UVYGRBCAWQVSSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NN

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : A pyridazine derivative substituted at the 3-position with a carboxylic acid or ester group (e.g., methyl pyridazine-3-carboxylate).
  • Reagents : Hydrazine hydrate (99% purity) is typically employed.
  • Reaction Conditions :
    • The starting material is dissolved in an appropriate solvent such as ethanol or methylene chloride.
    • Hydrazine hydrate is added, and the reaction mixture is heated under reflux for 1–2 hours at temperatures around 130 °C.
  • Workup :
    • After completion, the reaction mixture is cooled and concentrated under reduced pressure.
    • The crude product is filtered, washed with water, and recrystallized from solvents like isopropanol to ensure high purity.
  • Yield : Approximately 93–97%, depending on reaction optimization.

Hydrazinolysis of Pyridazinyl Esters

Hydrazinolysis involves reacting esters of pyridazine carboxylic acids with hydrazine to form hydrazinyl derivatives.

Procedure:

  • Starting Material : Methyl pyridazine-3-carboxylate.
  • Reagents :
    • Hydrazine hydrate (excess).
    • Optional catalysts or additives such as acetic acid to enhance reactivity.
  • Reaction Conditions :
    • The ester is refluxed with hydrazine hydrate in solvents like ethanol or methanol for extended periods (up to 10 hours).
    • The reaction pH may be adjusted using aqueous ammonia during workup.
  • Workup :
    • The reaction mixture is extracted with methylene chloride to isolate the product.
    • Further purification steps include filtration and recrystallization.
  • Yield : High yields are reported (typically >90%) when optimized.

Preparation of Dihydrochloride Salt

The dihydrochloride form of methyl 6-hydrazinylpyridazine-3-carboxylate can be synthesized for enhanced stability or solubility.

Procedure:

  • Starting Material : this compound base compound.
  • Reagents : Hydrochloric acid (HCl) in aqueous or gaseous form.
  • Reaction Conditions :
    • The base compound is dissolved in water or ethanol, followed by the addition of HCl.
    • Stirring at room temperature ensures salt formation.
  • Workup :
    • Precipitation occurs upon cooling, and the solid dihydrochloride salt is filtered and dried under vacuum.
  • Yield : Typically >95%, depending on the purity of the base compound.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Conditions Yield (%)
Synthesis from Pyridazine Derivatives Pyridazine derivative with carboxylic acid/ester group Hydrazine hydrate Reflux at ~130 °C ~93–97
Hydrazinolysis Methyl pyridazine-3-carboxylate Hydrazine hydrate Reflux for up to 10 hours >90
Dihydrochloride Salt Preparation Methyl 6-hydrazinylpyridazine base Hydrochloric acid Room temperature stirring >95

Notes on Optimization

  • Solvent Selection : Solvents like ethanol or methanol are preferred due to their ability to dissolve reactants effectively while facilitating precipitation during workup.
  • Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) can be used to monitor reaction progress.
  • Purity Enhancement : Recrystallization from solvents like isopropanol ensures removal of impurities and enhances product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydrazinylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Compounds with similar hydrazine structures have demonstrated effectiveness against various bacterial strains. Research indicates that derivatives of this compound may possess enhanced antimicrobial properties, making them candidates for developing new antibiotics.
  • Antiviral Properties : The hydrazine moiety is known for its interaction with biological targets, which may extend to viral inhibition mechanisms. Studies suggest that modifications to the compound can lead to increased efficacy against viral pathogens.
  • Anticancer Potential : The compound's ability to interact with DNA and RNA suggests potential applications in cancer therapy. Preliminary studies indicate that this compound and its derivatives might inhibit cell proliferation in certain cancer cell lines, warranting further investigation into their mechanisms of action .

Biological Interaction Studies

Research has focused on the interaction of this compound with various biological targets:

  • Enzyme Inhibition : Studies indicate that compounds containing hydrazine groups can effectively bind to enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways.
  • Gene Therapy Applications : Investigations into the compound's interactions with nucleic acids have opened avenues for exploring its use in gene therapy and molecular biology applications .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effectiveness against multiple bacterial strains; potential for new antibiotics.
Anticancer ActivityInhibitory effects on specific cancer cell lines; suggests further exploration needed.
Enzyme InteractionBinding affinity studies indicating potential for metabolic pathway modulation.

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents at the 6-position and ester groups at the 3-position. Below is a comparative analysis of Methyl 6-hydrazinylpyridazine-3-carboxylate and its closest analogs:

Compound Name CAS Number Molecular Formula Functional Groups Similarity Score Key Properties
This compound 98140-96-6 C₆H₇N₃O₂ Hydrazinyl, methyl ester - 97% purity; versatile reactivity for hydrazone formation
Methyl 6-methoxypyridazine-3-carboxylate 19194-96-8 C₇H₇N₂O₃ Methoxy, methyl ester 0.90 Lower nucleophilicity; limited utility in further derivatization
Ethyl pyridazine-3-carboxylate 1126-10-9 C₇H₈N₂O₂ Ethyl ester 0.86 Higher lipophilicity; molecular weight 166.18
Methyl 6-chloropyridazine-3-carboxylate 65202-50-8 C₆H₅ClN₂O₂ Chloro, methyl ester 0.81 Key precursor for alkylamino derivatives via nucleophilic substitution
6-Hydroxypyridazine-3-carboxylic acid hydrochloride 2048273-64-7 C₅H₅N₂O₃·HCl Hydroxy, carboxylic acid (salt) 0.88 Enhanced water solubility; limited stability in basic conditions

Table 1: Key Analogs and Properties

Property This compound Methyl 6-chloropyridazine-3-carboxylate Ethyl pyridazine-3-carboxylate
Molecular Weight 169.14 g/mol 186.57 g/mol 166.18 g/mol
Reactivity High (hydrazine-mediated) High (nucleophilic substitution) Low (ester hydrolysis)
Industrial Availability 25 kg batches (dihydrochloride) Research-scale quantities Commercial suppliers

Biological Activity

Methyl 6-hydrazinylpyridazine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : Approximately 241.075 g/mol
  • Functional Groups : Contains a pyridazine ring and a hydrazinyl group, which are critical for its biological reactivity.

The presence of the hydrazinyl moiety is particularly noteworthy, as compounds containing this group have been associated with various biological activities, including anticancer effects.

Antitumor Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of enzymes critical for cancer cell proliferation, similar to other hydrazine-containing compounds.

Cell Line IC₅₀ (µM) Effect
A549 (Lung cancer)4-17Significant growth inhibition
MCF-7 (Breast cancer)6.7High antiproliferative activity
HepG2 (Liver cancer)Not specifiedPotential cytotoxicity observed

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Compounds with hydrazine groups often inhibit enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity. The compound's ability to inhibit cancer cell growth was attributed to its structural properties that facilitate interaction with key cellular targets .
  • Comparative Analysis with Other Hydrazones :
    • A review highlighted the diverse biological activities of hydrazones, including antibacterial and anticancer properties. This compound shares structural similarities with other effective hydrazone derivatives, which have shown promising results in preclinical studies .
  • Potential for Drug Development :
    • The unique structural characteristics of this compound position it as a lead compound for the development of new anticancer agents. Researchers are exploring modifications to enhance its efficacy and selectivity against tumor cells while minimizing toxicity .

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